

# Application Notes and Protocols for BMS-986189 in Cell Culture Experiments

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## Compound of Interest

Compound Name: BMS-986189

Cat. No.: B12365895

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## Introduction

**BMS-986189** is a potent and specific macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). It disrupts the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.<sup>[1][2]</sup> These application notes provide detailed protocols for the preparation and use of **BMS-986189** in in vitro cell culture experiments, ensuring optimal performance and reproducibility.

## Product Information

Property	Value	Reference
CAS Number	1629665-96-8	<sup>[2]</sup>
Molecular Formula	C <sub>91</sub> H <sub>131</sub> N <sub>21</sub> O <sub>21</sub> S	<sup>[2]</sup>
Molecular Weight	1887.21 g/mol	<sup>[2]</sup>
Mechanism of Action	Inhibits PD-1/PD-L1 interaction	<sup>[2]</sup>
IC <sub>50</sub>	1.03 nM	<sup>[1]</sup>
Appearance	Solid powder	N/A

## Solubility and Storage

Solvent	Solubility	Reference
DMSO	$\geq 100$ mg/mL ( $\geq 52.99$ mM)	[3]
Water	$\geq 1$ mg/mL ( $\geq 0.53$ mM)	[2][3]

Storage of Stock Solutions:

For optimal stability, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions under the following conditions:

Storage Temperature	Shelf Life	Reference
-80°C	Up to 6 months	[3]
-20°C	Up to 1 month	[3]

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[3]

## Experimental Protocols

### Preparation of BMS-986189 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **BMS-986189** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

- Equilibrate the **BMS-986189** vial to room temperature before opening.

- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of **BMS-986189**. For example, to 1 mg of **BMS-986189** (MW: 1887.21), add 53.0  $\mu$ L of DMSO.
- Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.<sup>[3]</sup>

## Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.

### Materials:

- 10 mM **BMS-986189** stock solution in DMSO
- Complete cell culture medium appropriate for the cell line being used
- Sterile tubes for dilution

### Procedure:

- Thaw an aliquot of the 10 mM **BMS-986189** stock solution at room temperature.
- Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100  $\mu$ M intermediate solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2  $\mu$ L of 10 mM stock into 198  $\mu$ L of medium).
- From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 1  $\mu$ M in a well containing 1 mL of medium, add 10  $\mu$ L of the 100  $\mu$ M intermediate solution.

- Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the highest concentration of **BMS-986189** used.

Recommended Working Concentration:

The optimal working concentration of **BMS-986189** will vary depending on the cell line and the specific assay. Based on its high potency ( $IC_{50} = 1.03$  nM) and the effective concentrations of similar BMS compounds, a starting concentration range of 1 nM to 1  $\mu$ M is recommended for initial experiments. A dose-response experiment should be performed to determine the optimal concentration for your specific experimental setup.

## Cell-Based Assay Example: PD-1/PD-L1 Blockade Bioassay

This protocol provides a general workflow for assessing the ability of **BMS-986189** to block the PD-1/PD-L1 interaction in a co-culture system.

Cell Lines:

- Target Cells: A cancer cell line endogenously expressing or engineered to overexpress human PD-L1 (e.g., L2987 human lung carcinoma cells).<sup>[2][3]</sup>
- Effector Cells: A T-cell line or primary T-cells expressing human PD-1 and a reporter system (e.g., NFAT-luciferase) that is activated upon T-cell receptor (TCR) stimulation.

Procedure:

- Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
- Prepare Effector Cells: The following day, prepare the PD-1 expressing effector cells.
- Treat with **BMS-986189**: Prepare serial dilutions of **BMS-986189** in the appropriate cell culture medium. Add the different concentrations of **BMS-986189** to the wells containing the target cells. Include a vehicle control (DMSO).
- Co-culture: Add the effector T-cells to the wells with the target cells.

- Stimulate T-cells: Add a TCR stimulus (e.g., anti-CD3 antibody or a specific antigen if using a TCR-transgenic T-cell line).
- Incubate: Incubate the co-culture for the desired period (e.g., 6-24 hours).
- Readout: Measure the reporter gene activity (e.g., luciferase) or another marker of T-cell activation (e.g., cytokine production like IL-2 or IFN- $\gamma$  in the supernatant). A successful blockade of the PD-1/PD-L1 interaction by **BMS-986189** will result in an increased T-cell activation signal.

## Cytotoxicity Assay

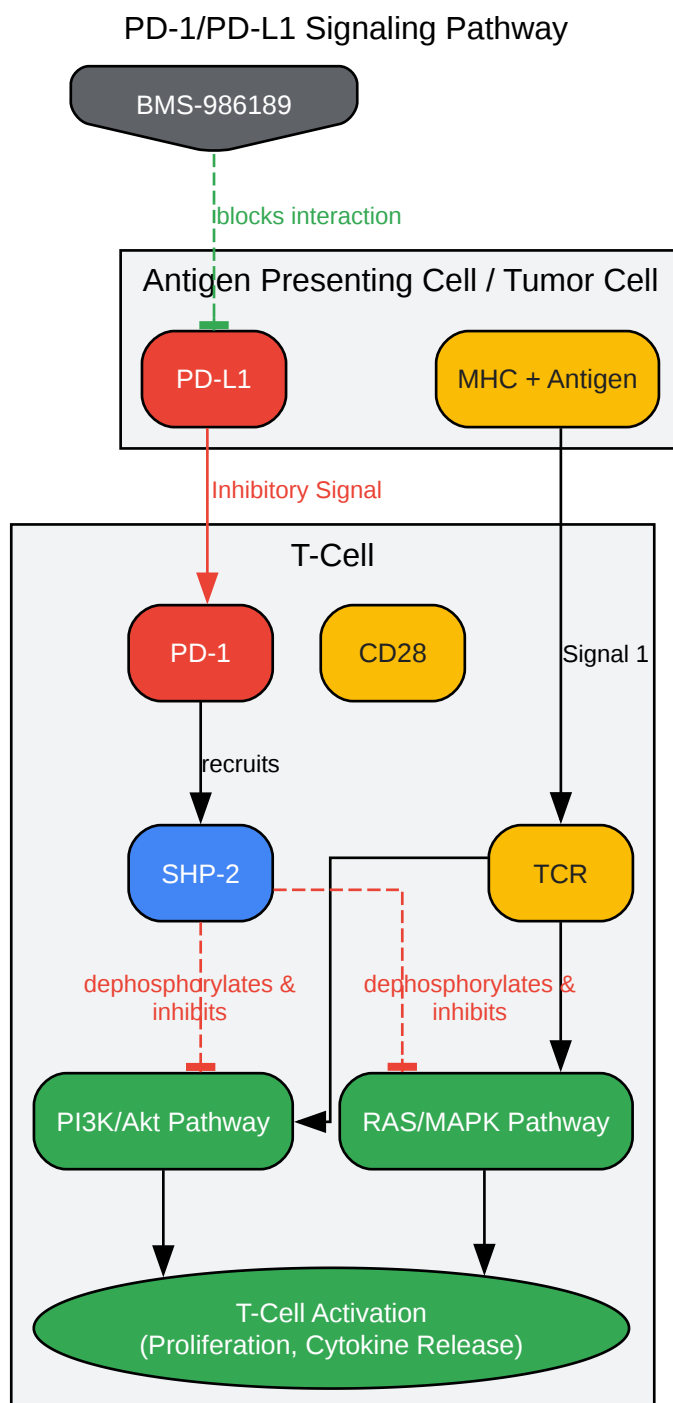
It is important to assess the cytotoxicity of **BMS-986189** in your chosen cell line to ensure that the observed effects are not due to cell death.

Procedure:

- Seed your cells of interest in a 96-well plate at an appropriate density.
- The following day, treat the cells with a range of **BMS-986189** concentrations, including concentrations higher than the intended working range. Also, include a vehicle control (DMSO) and a positive control for cytotoxicity.
- Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
- Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

## Visualizations

### PD-1/PD-L1 Signaling Pathway

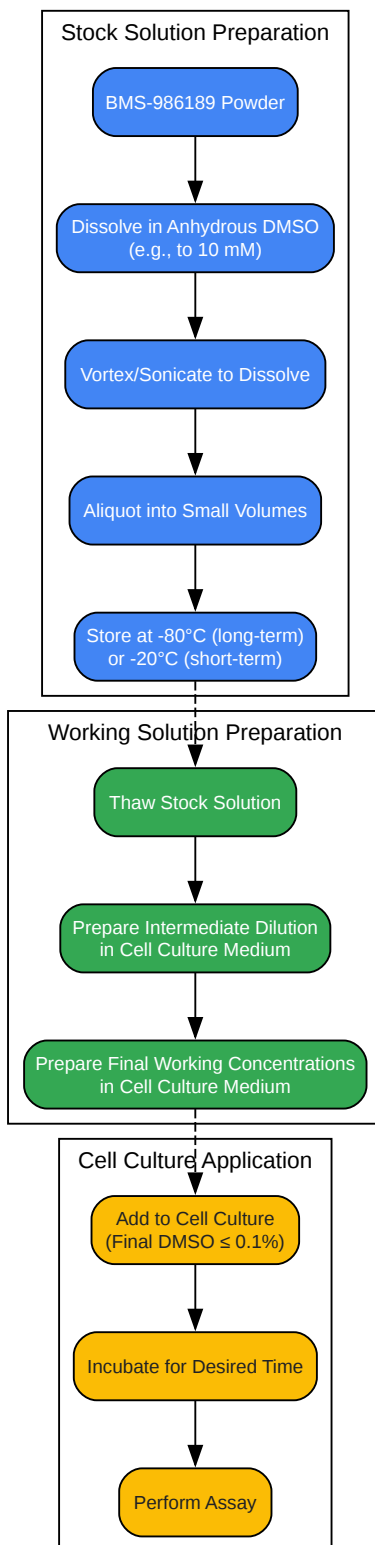


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Caption: PD-1/PD-L1 signaling and the mechanism of action of **BMS-986189**.

## Experimental Workflow for BMS-986189 Preparation

## Experimental Workflow for BMS-986189 Preparation

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Caption: Workflow for preparing **BMS-986189** for cell culture experiments.

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